molecular formula C15H21FN4O B3837140 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide

2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide

Cat. No. B3837140
M. Wt: 292.35 g/mol
InChI Key: MNEIRWKRMKZPBL-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide, also known as EPI-001, is a small molecule inhibitor that targets the androgen receptor (AR). It has gained significant attention in recent years due to its potential applications in the treatment of prostate cancer. In

Mechanism of Action

2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide works by binding to a specific region of the AR known as the AF-2 domain. This binding prevents the AR from interacting with coactivator proteins that are necessary for its activation. By inhibiting the AR in this way, 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide effectively blocks the growth of prostate cancer cells that are dependent on the AR for survival.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide has been shown to have a selective effect on the AR, with little to no effect on other steroid hormone receptors. This selectivity is important because it reduces the risk of off-target effects that can occur with traditional AR-targeted therapies. 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide in lab experiments is its high potency and selectivity for the AR. This allows for precise targeting of the AR without affecting other steroid hormone receptors. However, one limitation of using 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for the development of 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide. One possibility is the use of 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide in combination with other AR-targeted therapies to improve their efficacy. Another direction is the development of analogs of 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide and its potential role in the treatment of other types of cancer.
Conclusion:
In conclusion, 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide is a promising small molecule inhibitor that targets the AR and has potential applications in the treatment of prostate cancer. Its high potency and selectivity for the AR make it an attractive candidate for further development. While there are limitations to its use in lab experiments, the potential future directions for the development of 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide suggest that it may have a significant role in the treatment of advanced prostate cancer.

Scientific Research Applications

2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide has shown promising results in preclinical studies as a potential treatment for prostate cancer. It has been shown to selectively inhibit the growth of prostate cancer cells that are dependent on the AR for survival. 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide has also been shown to be effective in blocking the growth of prostate cancer cells that have become resistant to traditional AR-targeted therapies. These findings suggest that 2-(4-ethyl-1-piperazinyl)-N'-(3-fluorobenzylidene)acetohydrazide may have a role in the treatment of advanced prostate cancer.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O/c1-2-19-6-8-20(9-7-19)12-15(21)18-17-11-13-4-3-5-14(16)10-13/h3-5,10-11H,2,6-9,12H2,1H3,(H,18,21)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEIRWKRMKZPBL-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NN=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC(=O)N/N=C/C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylpiperazin-1-yl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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